An In-Depth Technical Guide to the Chemical Properties of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid
An In-Depth Technical Guide to the Chemical Properties of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
The pyrazole nucleus is a cornerstone scaffold in modern medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and synthetic versatility have established it as a "privileged N-heterocycle" in drug discovery.[1] Pyrazole-containing compounds are central to numerous approved therapeutics, from anti-inflammatory agents to oncology drugs and antivirals.[2][3] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid .
This molecule is of particular interest to researchers and drug development professionals due to its trifunctional nature. It possesses a carboxylic acid for amide coupling and salt formation, a phenyl group for steric and electronic influence, and a bromine atom that serves as a versatile synthetic handle for post-synthetic modification via cross-coupling reactions. This document will detail its chemical and physical properties, spectroscopic signature, synthetic strategies, reactivity, and potential applications, serving as a vital resource for its effective utilization in research and development.
Molecular Structure and Identifiers
Chemical Structure
The structure consists of a central 1H-pyrazole ring substituted at the C3, C4, and C5 positions. The tautomeric nature of the N-H proton is a key feature of the 1H-pyrazole core.
Figure 1: Chemical Structure
Key Identifiers
| Identifier | Value |
| Molecular Formula | C₁₀H₇BrN₂O₂ |
| Molecular Weight | 267.08 g/mol |
| CAS Number | 113103-33-8 |
| IUPAC Name | 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid |
Physicochemical and Spectroscopic Properties
Physical Properties
| Property | Value / Description | Rationale / Notes |
| Appearance | Expected to be a white to off-white solid. | Based on analogous pyrazole carboxylic acids.[4] |
| Melting Point | Not experimentally reported. Expected to be >200 °C. | Similar brominated pyrazole carboxylic acids exhibit high melting points due to strong intermolecular hydrogen bonding and crystal packing.[4] |
| Solubility | Sparingly soluble in water. Soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol). | The carboxylic acid group provides some polarity, but the bromophenyl-pyrazole core is largely hydrophobic. |
| pKa | Estimated to be in the range of 2.5 - 3.5. | The carboxylic acid is the primary acidic site. Its acidity is enhanced by the electron-withdrawing nature of the pyrazole ring and the bromo substituent. |
Spectroscopic Profile
3.2.1 Mass Spectrometry (MS) High-resolution mass spectrometry is critical for confirming the elemental composition. The presence of bromine provides a characteristic isotopic pattern (¹⁹Br/⁸¹Br ≈ 1:1), which is a definitive diagnostic feature.
Predicted m/z for [C₁₀H₇BrN₂O₂]
| Adduct | [M+H]⁺ | [M+Na]⁺ | [M-H]⁻ |
| Calculated m/z | 266.9764 / 268.9743 | 288.9583 / 290.9563 | 264.9618 / 266.9598 |
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Phenyl Protons (5H): A complex multiplet is expected in the aromatic region, typically between δ 7.4-7.8 ppm, corresponding to the protons on the C3-phenyl group.
-
Pyrazole N-H (1H): A very broad singlet, often found far downfield (> δ 13.0 ppm), which may exchange with D₂O. Its broadness is due to quadrupole broadening and proton exchange.
-
Carboxylic Acid O-H (1H): A broad singlet, also downfield (> δ 12.0 ppm), which will exchange with D₂O. The chemical shift is highly dependent on solvent and concentration. A similar hydroxyl proton in a related structure appeared at δ 12.16 ppm.[5]
-
-
¹³C NMR:
-
Carboxylic Acid (C=O): Expected in the range of δ 160-165 ppm. The carbonyl carbon of a similar isothiazole carboxylic acid was observed at 163.1 ppm.[4]
-
Pyrazole Ring Carbons (C3, C4, C5): These carbons will appear in the aromatic/heteroaromatic region. The C-Br carbon (C4) is expected to be significantly shielded compared to the others, likely appearing around δ 95-110 ppm. C3 and C5, attached to other groups, will be further downfield.
-
Phenyl Ring Carbons: Four signals are expected between δ 125-140 ppm, with the ipso-carbon (attached to the pyrazole ring) being the most deshielded.
-
3.2.3 Infrared (IR) Spectroscopy The IR spectrum provides clear evidence for the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[4]
-
C-H Stretch (Aromatic): Weaker absorptions just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band typically found between 1700-1725 cm⁻¹. Conjugation with the pyrazole ring may shift this slightly. For comparison, related structures show this peak around 1719-1736 cm⁻¹.[4]
-
C=C and C=N Stretches (Aromatic/Heterocyclic): Multiple medium to strong bands in the 1600-1450 cm⁻¹ region.
Synthesis and Purification
While a direct published procedure for this specific molecule is scarce, its synthesis can be logically derived from established methods for constructing substituted pyrazoles.[6] The general strategy involves forming the pyrazole core first, followed by functionalization.
Generalized Synthetic Workflow
The most plausible synthetic route involves a Knorr-type pyrazole synthesis from a β-dicarbonyl precursor, followed by bromination and saponification. This approach offers good control over regiochemistry.
Caption: Generalized workflow for the synthesis of the target compound.
Example Protocol: Saponification of a Pyrazole Ester
This protocol illustrates the final step of the synthesis, converting the ester to the desired carboxylic acid. The causality is based on the principle of base-catalyzed hydrolysis of an ester.[7][8]
Objective: To hydrolyze ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate to 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid.
Methodology:
-
Dissolution: Dissolve the pyrazole ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v). The ethanol ensures solubility of the organic starting material, while water is required for the hydrolysis.
-
Base Addition: Add an excess of sodium hydroxide (NaOH, ~2.0-3.0 eq), either as a solid or an aqueous solution. The excess base drives the reaction to completion.
-
Heating: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed. Heating accelerates the rate of the saponification reaction.
-
Solvent Removal: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure. This prevents precipitation of the product during the subsequent acidification step.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify slowly with a strong acid (e.g., 2N HCl) until the pH is ~1-2. This protonates the carboxylate salt, causing the free carboxylic acid to precipitate.
-
Isolation & Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts and then with a non-polar solvent like hexane to remove organic impurities.
-
Drying: Dry the purified solid under vacuum to yield the final product. A self-validating check at this stage would involve taking a melting point and running an NMR to confirm the disappearance of the ethyl ester signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the appearance of the broad carboxylic acid proton signal.
Chemical Reactivity and Derivatization Potential
The true value of this compound for researchers lies in its three distinct reactive sites, which can be addressed with high selectivity.
Overview of Reactive Sites
Caption: Key reactive centers for chemical derivatization.
Reactions at the Carboxylic Acid Group
The carboxylic acid is a versatile handle for introducing diversity, primarily through amide bond formation .[9][10][11]
-
Mechanism: The acid is first activated with a coupling agent (e.g., HATU, HOBt/EDC) to form a highly reactive intermediate. This intermediate is then readily attacked by a primary or secondary amine nucleophile to form the stable amide bond.
-
Significance: This is one of the most common reactions in drug discovery, allowing for the facile connection of the pyrazole core to other fragments to explore structure-activity relationships (SAR).[12]
Reactions involving the Bromine Substituent
The C4-bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions.[8][13]
-
Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid (or ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) introduces new aryl substituents at the C4 position.[14][15][16][17] This is a powerful method for building molecular complexity and exploring steric and electronic effects at a key vector of the molecule. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with complex substrates.[18]
-
Other Couplings: Sonogashira (with terminal alkynes) and Stille (with organostannanes) couplings are also viable, further expanding the synthetic toolbox.
Reactions at the Pyrazole Nitrogen
The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an electrophile.
-
N-Alkylation/Arylation: Reaction with alkyl halides or aryl halides (under Buchwald-Hartwig conditions) allows for the introduction of substituents at the N1 position. This is critical for blocking the tautomeric site and modulating the compound's pharmacokinetic properties, such as solubility and metabolic stability.
Applications in Research and Development
The structural motifs within this compound are prevalent in biologically active molecules.[1]
-
Scaffold in Medicinal Chemistry: Pyrazole carboxylic acids are key intermediates in the synthesis of a wide array of therapeutics, including inhibitors for enzymes like carbonic anhydrase and various kinases.[9] The pyrazole scaffold is a known bioisostere for other aromatic systems and can form crucial hydrogen bonds with protein targets.[3]
-
Utility in Agrochemicals: The related compound 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is a key building block for the synthesis of insecticides like Chlorantraniliprole.[8] This highlights the importance of the bromopyrazole carboxylic acid framework in developing potent and selective agrochemicals.
-
Precursor for Advanced Materials: The carboxylic acid and pyrazole nitrogens can act as ligands for metal ions, making this compound a potential precursor for the synthesis of metal-organic frameworks (MOFs) with unique catalytic or absorption properties.[19]
Safety and Handling
As with any laboratory chemical, proper handling is paramount.[20] While a specific MSDS for this exact compound is not available, data from closely related brominated pyrazole carboxylic acids can be used to infer its hazard profile.[21]
Hazard Identification
The following GHS classifications are based on analogous compounds and should be treated as provisional.[21]
-
Acute Toxicity, Oral: May be harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[22]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[22]
-
Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[23]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid is a highly versatile and valuable building block for chemical synthesis. Its trifunctional nature allows for selective and sequential modification at the carboxylic acid, the bromine-substituted carbon, and the pyrazole nitrogen. This chemical reactivity, combined with the established biological importance of the pyrazole scaffold, makes it an exceptionally useful tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its properties, reactivity, and handling requirements is essential for unlocking its full potential in the laboratory.
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